molecular formula C23H44O3 B3193243 Tetrahydrofurfuryl stearate CAS No. 6940-09-6

Tetrahydrofurfuryl stearate

Cat. No.: B3193243
CAS No.: 6940-09-6
M. Wt: 368.6 g/mol
InChI Key: RYQKMSDUKYBZSD-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl stearate is an ester derived from tetrahydrofurfuryl alcohol and stearic acid (C18H36O2). The long stearate chain likely enhances hydrophobicity and thermal resistance compared to shorter-chain esters, making it suitable for industrial formulations requiring prolonged durability .

Properties

CAS No.

6940-09-6

Molecular Formula

C23H44O3

Molecular Weight

368.6 g/mol

IUPAC Name

oxolan-2-ylmethyl octadecanoate

InChI

InChI=1S/C23H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h22H,2-21H2,1H3

InChI Key

RYQKMSDUKYBZSD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CCCO1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CCCO1

Other CAS No.

6940-09-6

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Property Tetrahydrofurfuryl Stearate Tetrahydrofurfuryl Propionate Tetrahydrofurfuryl Acrylate Calcium Stearate
Molecular Formula C23H44O3 C8H14O3 C8H12O3 C36H70CaO4
Hydrophobicity High (C18 chain) Moderate (C3 chain) Low (polar acrylate group) High (metal stearate)
Thermal Stability High Moderate Low (reactive double bond) High
Key Functional Groups Ester Ester Acrylate ester Metal carboxylate
  • Hydrophobicity : The stearate’s long alkyl chain confers superior hydrophobicity compared to propionate and acrylate derivatives. Evidence from peptoid analogs shows that increasing methylene groups (e.g., hexyl vs. tetrahydrofurfuryl) significantly enhances hydrophobicity .
  • Reactivity : Unlike acrylates, which undergo polymerization, stearate esters are chemically inert, reducing risks of unintended reactions in formulations .

Production and Economics

  • Raw Materials : Tetrahydrofurfuryl alcohol (precursor) is synthesized via furfural hydrogenation, with a 2025 price estimated at ~1,250 USD/ton . Stearic acid, a common fatty acid, reduces production costs compared to specialty acrylates.
  • Catalysis : Zeolite-encapsulated metal catalysts (e.g., Pd@Beta) optimize hydrogenation steps for tetrahydrofurfuryl alcohol, a key intermediate .
  • Market Viability : Propionate derivatives dominate niche markets, but stearate’s stability could appeal to sectors prioritizing longevity (e.g., automotive lubricants) .

Market Trends

  • Tetrahydrofurfuryl Propionate : Forecasted CAGR aligns with demand for bio-based solvents (2025–2031) .
  • Acrylate/Methacrylate : Growth hindered by regulatory restrictions despite utility in medical adhesives .
  • Stearate Potential: Expanding into sustainable packaging (as a non-toxic plasticizer) could leverage calcium stearate’s pro-degradant success .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Tetrahydrofurfuryl stearate in laboratory settings?

  • Methodological Answer : this compound can be synthesized via esterification of tetrahydrofurfuryl alcohol with stearic acid, using acid catalysts (e.g., sulfuric acid) or enzymatic approaches. Reaction conditions (temperature, solvent, catalyst loading) should be optimized based on analogous protocols for tetrahydrofurfuryl acrylate/methacrylate synthesis, where controlled reaction times and purification via vacuum distillation or column chromatography are critical . Characterization should include nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm ester bond formation and purity.

Q. How can researchers design in vitro assays to assess acute toxicity of this compound?

  • Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity, using rodent models (e.g., rats) with dose ranges determined via preliminary range-finding studies. For in vitro assays, employ cytotoxicity tests (e.g., MTT assay) on human cell lines (e.g., HepG2), noting that hydrolytic metabolites (e.g., tetrahydrofurfuryl alcohol) may drive toxicity, as observed in tetrahydrofurfuryl methacrylate studies . Include negative controls and replicate experiments to account for batch variability.

Q. What analytical techniques are suitable for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups, and differential scanning calorimetry (DSC) for melting point determination. Reference data from structurally similar compounds (e.g., tetrahydrofurfuryl acrylate) to validate results .

Advanced Research Questions

Q. How should conflicting data on systemic toxicity between in vivo and in vitro models be resolved for this compound?

  • Methodological Answer : Discrepancies may arise due to metabolic differences (e.g., hydrolysis rates in vivo vs. static in vitro conditions). Conduct toxicokinetic studies to quantify metabolite formation (e.g., tetrahydrofurfuryl alcohol) across models. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios, as applied in tetrahydrofurfuryl methacrylate evaluations . Validate with cross-species comparisons and dose-response analyses.

Q. What experimental approaches validate the carcinogenic potential of this compound when structural alerts are identified via QSAR?

  • Methodological Answer : After identifying structural alerts using OECD QSAR Toolbox (e.g., oncologic primary classification), perform in vitro genotoxicity assays (Ames test, micronucleus assay). If positive, proceed to chronic rodent bioassays with histopathological analysis. Note that tetrahydrofurfuryl acrylate’s structural alerts for carcinogenicity required similar tiered testing .

Q. How can researchers address uncertainties in reproductive toxicity data for this compound?

  • Methodological Answer : Design a two-generation reproductive toxicity study in rodents, monitoring litter size, fetal malformations, and parental organ weights. Include metabolite-focused endpoints (e.g., tetrahydrofurfuryl alcohol levels in plasma), as reproductive effects in tetrahydrofurfuryl methacrylate were linked to its metabolite . Use benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAELs).

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in dermal irritation data for this compound analogs?

  • Methodological Answer : For compounds like tetrahydrofurfuryl acrylate, dermal necrosis was observed at ≤4-hour exposure but not at shorter durations . To resolve contradictions, standardize exposure times and concentrations across studies. Use ex vivo human skin models to improve translatability and account for interspecies variability.

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